molecular formula C13H10F3NO B1438847 {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1092352-38-9

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No.: B1438847
CAS No.: 1092352-38-9
M. Wt: 253.22 g/mol
InChI Key: NEVKXCCNRQIBDR-UHFFFAOYSA-N
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Description

{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like fatty-acid amide hydrolase 1 and BRAF kinase . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell proliferation, respectively.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target enzyme, thereby influencing the biological processes they regulate.

Biochemical Pathways

Based on its potential targets, it could influence lipid metabolism pathways and cell proliferation pathways .

Result of Action

Based on the potential targets, it could potentially influence lipid metabolism and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVKXCCNRQIBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652738
Record name {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-38-9
Record name {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.